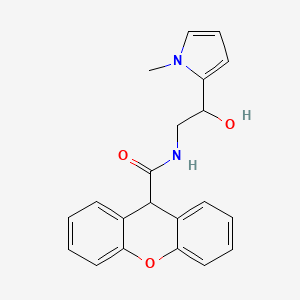
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide, also known as Xanthone, is a natural compound found in various plants, including mangosteen. Xanthone has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
A study by Gazizov et al. (2015) on acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides led to the formation of new substituted dibenzoxanthenes, showcasing the chemical reactivity and potential for creating novel compounds with this structure Gazizov et al., 2015.
Properties and Applications
The work by Sheng et al. (2009) on the synthesis and properties of novel aromatic polyamides with xanthene cardo groups demonstrates the material properties that compounds with a xanthene structure can exhibit, such as high glass transition temperatures and thermal stability. These properties are essential for the development of high-performance polymers Sheng et al., 2009.
Biological Activity and Applications
The investigation of pyrrole-imidazole polyamides by Liu and Kodadek (2009) for their ability to bind specifically to DNA sequences in mammalian cells highlights the potential biomedical applications of compounds structurally similar to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide. These findings suggest the possibility of designing targeted therapies or molecular tools based on this structure Liu & Kodadek, 2009.
Material Science Applications
Research by Hu et al. (2015) introduced a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. This study demonstrates the potential of incorporating pyrrolopyrrole and related structures into materials for energy applications, improving device performance through better energy alignment and electron mobility Hu et al., 2015.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-23-12-6-9-16(23)17(24)13-22-21(25)20-14-7-2-4-10-18(14)26-19-11-5-3-8-15(19)20/h2-12,17,20,24H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZBKWNLQTUWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2835296.png)
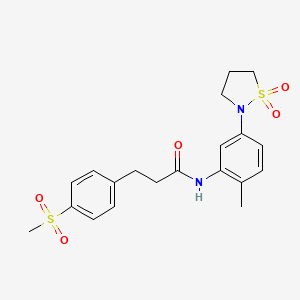
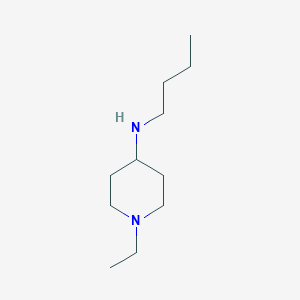


![4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2835305.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2835307.png)
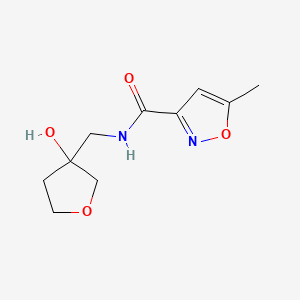

![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)
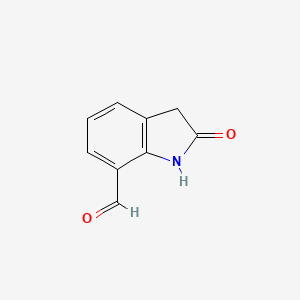

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)
![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)